molecular formula C11H13N3O2 B12923299 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one CAS No. 59940-33-9

4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one

Cat. No.: B12923299
CAS No.: 59940-33-9
M. Wt: 219.24 g/mol
InChI Key: UJKBVMYJFAMPJL-UHFFFAOYSA-N
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Description

4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one is a chemical compound built upon the phthalazin-1(2H)-one scaffold, a structure recognized for its remarkable versatility and significance in medicinal chemistry research . The phthalazinone core is a privileged structure in drug discovery, known for yielding bioactive compounds with a wide spectrum of pharmacological activities. Researchers have identified phthalazinone derivatives that exhibit potent effects in various therapeutic areas, including acting as anticancer, antidiabetic, anti-asthmatic, and anti-inflammatory agents . This makes the scaffold an exceptionally attractive starting point for the design and development of new molecular entities. Within oncology research, specific 4-substituted phthalazinone derivatives have gained prominence for their role as potent inhibitors of enzymes like poly ADP ribose polymerase (PARP) . PARP inhibitors are a critical class of targeted cancer therapeutics, and the structural features of this compound make it a valuable intermediate for synthesizing and evaluating novel potential inhibitors. The (2-hydroxyethyl)(methyl)amino side chain at the 4-position is a key functional group that can be leveraged to modulate the molecule's physicochemical properties and its interaction with biological targets. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in molecular hybridization strategies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

59940-33-9

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]-2H-phthalazin-1-one

InChI

InChI=1S/C11H13N3O2/c1-14(6-7-15)10-8-4-2-3-5-9(8)11(16)13-12-10/h2-5,15H,6-7H2,1H3,(H,13,16)

InChI Key

UJKBVMYJFAMPJL-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one typically involves the reaction of phthalazinone with 2-hydroxyethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the phthalazinone core.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the phthalazinone core.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that phthalazinone derivatives, including 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one, exhibit significant anticancer properties. A study highlighted its ability to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with specific cellular targets that are crucial in cancer proliferation pathways .

1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies demonstrated its effectiveness against a range of bacterial strains, suggesting potential for development as a therapeutic agent in treating infections . The mechanism involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Materials Science

2.1 Polymer Synthesis
this compound is utilized in the synthesis of novel polymers. Its functional groups allow for copolymerization with various monomers, leading to materials with enhanced mechanical and thermal properties. These polymers have applications in coatings and adhesives, where durability and resistance to environmental factors are essential .

2.2 Drug Delivery Systems
The compound's amphiphilic nature makes it suitable for use in drug delivery systems. It can form micelles or liposomes that encapsulate hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant in targeted therapy where localized drug delivery is required to minimize systemic side effects .

Cosmetic Formulations

3.1 Skin Hydration and Anti-Aging
In cosmetic science, this compound is incorporated into formulations aimed at improving skin hydration and reducing signs of aging. Its ability to enhance moisture retention in skin cells has been documented, making it a valuable ingredient in moisturizers and serums .

3.2 Stability Enhancer
The compound serves as a stabilizing agent in cosmetic formulations, preventing degradation of active ingredients under varying conditions (e.g., temperature fluctuations). This stability is crucial for maintaining the efficacy and safety of cosmetic products over time .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation; induced apoptosis in treated cells .
Antimicrobial Efficacy AssessmentMedicinal ChemistryEffective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis .
Polymer Development ResearchMaterials ScienceSuccessfully synthesized novel polymers with improved mechanical properties; applications in coatings identified .
Cosmetic Formulation StudyCosmetic ScienceEnhanced skin hydration observed; stability of active ingredients improved significantly .

Mechanism of Action

The mechanism of action of 4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phthalazinone core can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Oxadiazole Derivatives (e.g., 6a-i) :

  • Compounds with 1,3,4-oxadiazole substituents (e.g., 6a-i in ) exhibit antimicrobial activity against bacteria and fungi, with MIC values ranging from 8–64 µg/mL .
  • The oxadiazole moiety enhances π-π stacking and hydrogen bonding, improving target engagement .

Fluorobenzyl Derivatives (e.g., Olaparib analogs): Fluorinated analogs like A12-A19 () are potent PARP inhibitors, with IC₅₀ values in the nanomolar range. Their lipophilic benzyl groups enhance blood-brain barrier penetration .

Hydroxyethyl-Substituted Derivatives :

  • The target compound’s hydroxyethyl group likely improves water solubility compared to lipophilic analogs (e.g., fluorobenzyl derivatives). However, its biological activity remains underexplored in the provided evidence.

Physicochemical and ADMET Properties

  • Solubility : Hydroxyethyl groups (e.g., target compound) enhance aqueous solubility compared to methylthio-oxadiazole derivatives (logP ~2.5 vs. ~3.8) .
  • Metabolic Stability : Fluorobenzyl derivatives (e.g., Olaparib) show prolonged half-lives due to reduced CYP450 metabolism .
  • Toxicity : Methylthio groups (e.g., 6a-i) may pose hepatotoxicity risks, whereas hydroxyethyl groups are generally metabolized to less toxic carboxylic acids .

Biological Activity

4-((2-Hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one, a derivative of phthalazinone, has garnered attention in pharmacological research due to its diverse biological activities. Phthalazinones are known for their synthetic versatility and potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • CAS Number : 59940-33-9
  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • IUPAC Name : 4-[2-hydroxyethyl(methyl)amino]-2H-phthalazin-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The hydroxyethyl and methylamino groups facilitate hydrogen bonding with proteins, influencing their conformation and activity.
  • Electrostatic Interactions : These interactions can modulate enzyme activity and protein-protein interactions.
  • π-π Interactions : The phthalazinone core can engage in π-π stacking with aromatic amino acids in proteins, further impacting biological functions .

Anticancer Activity

Research indicates that phthalazinone derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that certain phthalazinone derivatives showed cytotoxic effects on various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer) cells. The mechanism involved the inhibition of cell proliferation and induction of apoptosis .

Anti-inflammatory Properties

Phthalazinones have been reported to inhibit the production of inflammatory mediators such as PGE₂. This suggests potential use in treating inflammatory diseases .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against several pathogens. Its ability to disrupt bacterial cell membranes or inhibit specific enzymatic pathways is under investigation .

Case Studies

  • Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC₅₀ values lower than those for many existing chemotherapeutics .
  • Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the SAR concerning anticancer activity. Modifications at the 4-position of the phthalazinone core significantly affected potency, highlighting the importance of functional group positioning .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
PhthalazinoneC₈H₆N₂OModerate anticancer activity
4-AminophthalazinoneC₉H₉N₃OAntimicrobial and anti-inflammatory properties
4-HydroxyphthalazinoneC₉H₉N₂O₂Anticancer and analgesic effects

The unique combination of hydroxyethyl and methylamino groups in this compound enhances its biological profile compared to other derivatives, making it a valuable candidate for drug development.

Q & A

Q. What synthetic methodologies are most effective for introducing the (2-hydroxyethyl)(methyl)amino group into the phthalazinone scaffold?

The synthesis of 4-((2-hydroxyethyl)(methyl)amino)phthalazin-1(2H)-one typically involves palladium-catalyzed coupling reactions or nucleophilic substitution on brominated phthalazinone precursors. For example, brominated intermediates can react with secondary amines like 2-(methylamino)ethanol under optimized conditions (e.g., DMF as solvent, 80–100°C) to introduce the desired substituent. Characterization via 1H^1H-NMR and HRMS is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

Key techniques include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl group shifts at δ 2.5–4.0 ppm) .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in analogous phthalazinone derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Common assays include:

  • Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., IC50_{50} values in μM range) .
  • Enzyme inhibition : PARP or VEGFR-2 inhibition assays using fluorogenic substrates .
  • Antimicrobial activity : Disk diffusion or microdilution methods for bacterial/fungal strains .

Advanced Research Questions

Q. How can computational tools guide the design of this compound derivatives with improved target binding?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like PARP1 or VEGFR-2. For example, the hydroxyl group may form hydrogen bonds with catalytic residues (e.g., Asp766 in PARP1) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .

Q. What strategies address contradictions in cytotoxicity data across different cell lines?

Potential factors and solutions:

  • Cell line variability : Test in isogenic pairs (e.g., BRCA1+/−) to assess target dependency .
  • Metabolic stability : Evaluate compound stability in liver microsomes (e.g., human aldehyde oxidase may oxidize phthalazinones, reducing efficacy) .
  • Off-target effects : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
Cell LineIC50_{50} (μM)Notes
MCF-712.3 ± 1.5BRCA1 wild-type
MDA-MB-4362.1 ± 0.3BRCA1 mutant
HEK293>50Low PARP1 expression
Example cytotoxicity data highlighting genetic background effects .

Q. How can researchers optimize ADMET properties while retaining activity?

  • Lipophilicity : Adjust logP via substituents (e.g., replace methyl with trifluoromethyl) to balance membrane permeability and solubility .
  • Metabolic stability : Introduce electron-withdrawing groups to block oxidation at the 2-hydroxyethyl moiety .
  • Toxicity : Ames test for mutagenicity and hERG assay for cardiac safety .

Q. What mechanistic studies elucidate the role of the 2-hydroxyethyl group in biological activity?

  • Hydrogen bonding analysis : Use crystallography or FTIR to confirm interactions with target proteins .
  • Proteomics : SILAC-based profiling to identify downstream effectors in apoptosis pathways .
  • Mutagenesis : Engineer target proteins (e.g., PARP1) to disrupt binding and validate mechanism .

Methodological Considerations

Q. How to resolve discrepancies in spectroscopic data during characterization?

  • Dynamic effects : Variable-temperature NMR to detect conformational flexibility (e.g., rotamers in the 2-hydroxyethyl group) .
  • Impurity profiling : LC-MS/MS to identify byproducts from incomplete substitution or oxidation .

Q. What green chemistry approaches improve the sustainability of phthalazinone synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalysis : Use CuI nanoparticles or ultrasound irradiation to reduce reaction times and yields .

Data Interpretation and Reporting

Q. How should researchers report conflicting bioactivity data in publications?

  • Contextualize variables : Detail cell culture conditions (e.g., serum concentration, passage number) and compound purity .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .
  • Mechanistic hypotheses : Propose testable models (e.g., differential target expression) to explain discrepancies .

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